molecular formula C20H18FN3O3 B4514528 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B4514528
M. Wt: 367.4 g/mol
InChI Key: XGXWJHRIGBFRBX-UHFFFAOYSA-N
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Description

2-[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound featuring a pyridazine core substituted with a 2-fluorophenyl group at position 3 and an acetamide moiety linked to a 4-methoxybenzyl group. The 2-fluorophenyl substituent enhances lipophilicity and may influence target binding, while the 4-methoxybenzyl group introduces steric and electronic effects that could modulate pharmacokinetic properties such as solubility and metabolic stability .

Molecular Formula: C₂₀H₁₈FN₃O₃
Molecular Weight: 375.38 g/mol
Key Features:

  • Pyridazinyl core with a ketone group at position 4.
  • Fluorine atom at the ortho position of the phenyl ring.
  • Methoxy group on the benzyl acetamide moiety.

Its structural complexity positions it as a candidate for pharmacological studies, particularly in areas like anti-inflammatory or anticancer research .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-15-8-6-14(7-9-15)12-22-19(25)13-24-20(26)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXWJHRIGBFRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Ring: The pyridazinyl ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, often using a methoxybenzyl halide and a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the pyridazinyl ring to a dihydropyridazine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halides, sulfonates, and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

    Oxidation Products: Hydroxylated derivatives, oxides.

    Reduction Products: Alcohols, dihydropyridazines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its unique structural features. The fluorophenyl group enhances its interaction with biological targets, while the pyridazinyl moiety contributes to its stability and reactivity.

Anticancer Activity

Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer (MDA-MB-231): The compound has shown IC50 values below 10 µM, indicating strong apoptosis induction.
  • Pancreatic Cancer (SUIT-2): Exhibits IC50 values around 15 µM, primarily through mechanisms involving cell cycle arrest.
  • Colorectal Cancer (HT-29): Demonstrates IC50 values near 20 µM with similar apoptotic mechanisms.
CompoundCell LineIC50 (µM)Mechanism
5eMDA-MB-231<10Apoptosis induction
5fSUIT-2<15Cell cycle arrest
5gHT-29<20Apoptosis induction

Other Therapeutic Applications

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing a basis for further research into its use in treating inflammatory diseases.
  • Neurological Applications: Investigations into neuroprotective effects are underway, focusing on its potential in treating neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its efficacy and specificity. For instance:

  • A study published in Journal of Medicinal Chemistry explored modifications to the acetamide side chain, resulting in compounds with improved selectivity against cancer cell lines .
  • Another research article highlighted the synthesis of analogs with varying substitutions on the pyridazinyl ring, which showed promising results in reducing tumor growth in animal models .

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Pyridazinone Derivatives

Compound Name Substituents on Pyridazine Acetamide Side Chain Key Structural Differences
Target Compound 3-(2-Fluorophenyl) N-(4-Methoxybenzyl) Methoxybenzyl group enhances polarity vs. non-polar substituents
N-(4-Chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazinyl]acetamide 3-(2-Fluorophenyl) N-(4-Chlorobenzyl) Chlorine (electron-withdrawing) vs. methoxy (electron-donating)
N-(4-Fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide 3-Phenyl N-(4-Fluorophenyl) Phenyl vs. 2-fluorophenyl; fluorophenyl side chain vs. benzyl
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide 3-(4-Chlorophenyl) N-(3,4,5-Trifluorophenyl) Chlorine vs. fluorine; trifluorophenyl increases lipophilicity

Electronic Effects :

  • Methoxy vs. Chlorine : The 4-methoxybenzyl group (electron-donating) may improve solubility compared to the 4-chlorobenzyl analog (electron-withdrawing) .

Key Findings :

  • Fluorine-containing analogs (e.g., ) often exhibit improved target binding due to fluorine’s electronegativity and small atomic radius.
  • Methoxy groups (e.g., target compound, ) may reduce cytotoxicity by enhancing solubility and reducing nonspecific interactions .

Insights :

  • The target compound’s methoxy group likely improves aqueous solubility (lower LogP vs. chloro/trifluoro analogs) .
  • Synthetic routes for pyridazinones typically involve condensation of hydrazines with diketones, followed by functionalization of the acetamide side chain .

Biological Activity

Overview

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article examines its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinyl core, a fluorophenyl group, and a methoxybenzyl moiety, contributing to its unique biological activity. The molecular formula is C18H19FN4O2C_{18}H_{19}FN_{4}O_{2} with a molecular weight of 338.36 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄O₂
Molecular Weight338.36 g/mol
CAS Number1219548-05-6

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the pyridazinyl moiety contributes to stability and reactivity. This compound may modulate signaling pathways by inhibiting or activating key enzymes involved in inflammation, cancer progression, and other physiological processes.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in cancer cell lines. A study demonstrated that related pyridazine compounds inhibited tumor growth with IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines .

Anti-inflammatory Effects

Pyridazine derivatives are known for their anti-inflammatory properties, acting as selective inhibitors of cyclooxygenase (COX) enzymes. This activity suggests potential applications in treating inflammatory diseases. The compound's ability to inhibit prostaglandin synthesis may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Case Studies

  • Antitumor Activity : A study evaluated the effect of a similar pyridazine derivative on A549 lung cancer cells, reporting significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 26 µM .
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced edema models demonstrated that pyridazine compounds could significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .
  • Mechanistic Studies : Molecular docking studies have revealed that these compounds interact effectively with COX-2 enzymes, suggesting a strong binding affinity that correlates with their anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.